molecular formula C10H7NO3S2 B3389435 2-(Thiophene-2-amido)thiophene-3-carboxylic acid CAS No. 926235-66-7

2-(Thiophene-2-amido)thiophene-3-carboxylic acid

Cat. No.: B3389435
CAS No.: 926235-66-7
M. Wt: 253.3 g/mol
InChI Key: PVSFRRKDHKXBIW-UHFFFAOYSA-N
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Description

Significance of Thiophene-Based Amides in Medicinal Chemistry and Materials Science

Thiophene-based amides are a class of organic compounds that have demonstrated a wide array of applications, particularly in the realms of medicinal chemistry and materials science. The thiophene (B33073) ring, a five-membered aromatic ring containing a sulfur atom, is considered a "privileged scaffold" in drug discovery. nih.gov This is due to its ability to mimic a phenyl ring while offering distinct electronic properties and metabolic profiles. nih.gov

The incorporation of an amide linkage to the thiophene core introduces a level of structural rigidity and the capacity for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. nih.gov Thiophene amides have been investigated for a range of therapeutic applications, including as antiviral, anti-inflammatory, and anticancer agents. nih.govacs.org

In materials science, the electronic properties of thiophene-containing polymers have made them valuable in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The amide group can influence the packing and electronic properties of these materials.

Overview of Research Trajectories for Novel Thiophene Compounds

The scientific community is actively pursuing the synthesis and application of new thiophene derivatives. bohrium.comnih.govbenthamdirect.com Current research is focused on developing more efficient and environmentally friendly synthetic methods to access these compounds. mdpi.comresearchgate.net A significant area of exploration is the development of thiophene-based compounds with enhanced biological activity and selectivity. bohrium.com For instance, researchers are designing thiophene derivatives that can act as inhibitors for specific enzymes or receptors implicated in various diseases. nih.gov

Furthermore, the unique photophysical properties of thiophene derivatives are being harnessed in the creation of advanced materials, including sensors and photodynamic therapy agents. The ongoing research into novel thiophene compounds is driven by the potential to address unmet needs in medicine and to develop next-generation materials with tailored functionalities.

Detailed Research Findings

While specific research findings on 2-(Thiophene-2-amido)thiophene-3-carboxylic acid are limited, the broader class of thiophene carboxamides has been the subject of numerous studies. The following table summarizes general findings for related thiophene derivatives, illustrating the potential areas of interest for the title compound.

Class of Thiophene Derivative Key Research Findings Potential Applications
Thiophene-2-carboxamidesExhibit a range of biological activities including antimicrobial and anticancer properties. nih.govDevelopment of new therapeutic agents.
2-Aminothiophene-3-carboxylatesServe as versatile precursors for the synthesis of fused heterocyclic systems with diverse pharmacological profiles. researchgate.netSynthesis of complex drug candidates.
Thiophene-based polymersPossess tunable electronic and optical properties.Organic electronics, sensors.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thiophene-2-carbonylamino)thiophene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S2/c12-8(7-2-1-4-15-7)11-9-6(10(13)14)3-5-16-9/h1-5H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSFRRKDHKXBIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=C(C=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Thiophene 2 Amido Thiophene 3 Carboxylic Acid and Its Analogues

Direct Amidation and Condensation Reactions

Direct amidation represents the most straightforward conceptual approach to constructing the target molecule. These methods typically involve the reaction of a carboxylic acid or its activated derivative with an amine.

Nucleophilic Acyl Substitution Approaches

Nucleophilic acyl substitution is a fundamental reaction class for the formation of the amide bond in 2-(thiophene-2-amido)thiophene-3-carboxylic acid. This reaction involves a nucleophilic attack on the carbonyl carbon of a thiophene-2-carboxylic acid derivative by the amino group of a thiophene-3-carboxylic acid derivative. masterorganicchemistry.comyoutube.comlibretexts.org The reactivity of the carboxylic acid derivative is crucial for the success of the reaction, with acid chlorides being among the most reactive. youtube.com

A common strategy begins with the activation of thiophene-2-carboxylic acid. This can be achieved by converting the carboxylic acid into a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. beilstein-journals.orglibretexts.org The resulting thiophene-2-carbonyl chloride is a highly electrophilic species. This intermediate then readily reacts with 2-amino-thiophene-3-carboxylic acid or its corresponding ester. The amino group acts as the nucleophile, attacking the carbonyl carbon of the acid chloride. This is followed by the elimination of a chloride ion, leading to the formation of the desired amide linkage. youtube.com

The general mechanism proceeds via a tetrahedral intermediate. libretexts.org The reaction's favorability often depends on the principle that the leaving group should be a weaker base than the incoming nucleophile. masterorganicchemistry.com

Table 1: Reagents for Activation of Carboxylic Acids

Activating Reagent Leaving Group Reactivity Reference
Thionyl chloride (SOCl₂) Chloride (Cl⁻) High libretexts.org
Oxalyl chloride ((COCl)₂) Chloride (Cl⁻) High mdpi.com
N,N'-Dicyclohexylcarbodiimide (DCC) Dicyclohexylurea Moderate nih.gov

Amidation with Amines and Hydrazines

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging process that typically requires high temperatures to drive off water. mdpi.comencyclopedia.pub However, various coupling agents have been developed to facilitate this transformation under milder conditions. For the synthesis of this compound, this would involve the direct reaction of thiophene-2-carboxylic acid and 2-aminothiophene-3-carboxylic acid in the presence of a catalyst or coupling reagent. chemistryviews.orgresearchgate.net

Catalytic direct amidation methods are considered more atom-economical and environmentally friendly. mdpi.com Boron-based catalysts and transition metals have been explored for such transformations. researchgate.net Another approach involves the use of hydrazines as the amine partner, which can be a viable route for creating related amide structures. rsc.org For instance, thiophene-2-carbonyl chloride can be condensed with hydrazine (B178648) hydrate (B1144303) to form thiophene-2-carbohydrazide, which can then be further reacted. researchgate.net

Formation of Related Thiophene (B33073) Carboxamides

The synthesis of various thiophene carboxamides has been widely reported, providing a basis for the synthesis of the target compound. mdpi.comresearch-nexus.net These syntheses often employ the condensation of a thiophenecarboxylic acid with a diverse range of amines. For example, 5-bromothiophene-2-carboxylic acid has been used as a building block to create novel amides and imides. mdpi.com Similarly, pyrazole (B372694) amines have been reacted with thiophene carboxylic acids using condensing agents like DCC and DMAP to yield thiophene-pyrazole carboxamides. nih.gov These examples demonstrate the versatility of the amidation reaction on the thiophene scaffold.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer an efficient pathway to complex molecules like thiophene derivatives. tandfonline.comnih.gov These reactions are valued for their step- and atom-economy, and for reducing waste by eliminating the need to isolate intermediates. tandfonline.com

While a specific MCR for this compound is not prominently documented, the principles of MCRs can be applied to construct the core thiophene rings and subsequently form the amide linkage in a sequential one-pot process. For instance, the Gewald reaction is a well-known MCR for synthesizing 2-aminothiophenes. researchgate.net This reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. researchgate.net A suitably functionalized 2-aminothiophene-3-carboxylate ester, synthesized via a Gewald-type reaction, could potentially be used in a subsequent one-pot amidation step.

Various catalytic systems, including metal-catalyzed and catalyst-free approaches, have been developed for the MCR synthesis of thiophenes. tandfonline.com Sulfur-mediated MCRs are also a notable strategy for synthesizing thioamides, which are structurally related to the target compound. chemistryforsustainability.orgchemistryviews.org

Advanced Synthetic Techniques

To improve reaction efficiency, reduce reaction times, and enhance yields, advanced synthetic techniques are often employed.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. researchgate.netnih.gov

This technique has been successfully applied to the synthesis of various thiophene derivatives. For example, the synthesis of 2-aminothiophene-3-carboxylic acid derivatives has been achieved in as little as two minutes under microwave irradiation. researchgate.netresearchgate.net Furthermore, microwave-assisted protocols have been developed for the synthesis of ortho-amino thiophene carboxamides. nih.gov In a typical procedure, a mixture of a 4-(2-chloroacetamido)thiophene-3-carboxamide and an aromatic amine in a solvent like ethylene (B1197577) glycol is irradiated in a microwave oven, leading to the desired product in good yield. nih.gov The application of microwave energy can also facilitate Suzuki coupling reactions for the synthesis of thiophene oligomers, demonstrating its utility in forming C-C bonds in thiophene systems. nih.gov Given these successes, a microwave-assisted approach to the amidation reaction between a thiophene-2-carbonyl derivative and a 2-aminothiophene-3-carboxylic acid derivative is a highly viable and efficient strategy. researchgate.netnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Gewald Reaction

Parameter Conventional Heating Microwave Irradiation Reference
Reaction Time 4 hours 20 minutes organic-chemistry.org
Temperature (Reflux) 70°C organic-chemistry.org
Yield Good High organic-chemistry.org

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. For 2-(Thiophene-2-amido)thiophene-3-carboxylic acid , the spectrum is expected to show distinct signals for the protons on the two thiophene (B33073) rings, the amide N-H proton, and the carboxylic acid O-H proton.

The protons on the thiophene rings will appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling constants (J-values) allow for the assignment of each proton. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift (δ 10-13 ppm), while the amide proton also appears as a singlet, generally in the range of δ 9-11 ppm. libretexts.org

Expected ¹H NMR Chemical Shifts:

Thiophene Ring A (attached to amide nitrogen): Protons H-4' and H-5' would show characteristic coupling patterns.

Thiophene Ring B (with carboxylic acid): Protons H-4 and H-5 would also display specific splitting patterns, influenced by the adjacent carboxylic and amide groups.

Amide N-H: A singlet, the chemical shift of which can be influenced by solvent and concentration.

Carboxylic Acid O-H: A broad singlet, often exchangeable with D₂O. libretexts.org

Interactive Table: Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5 (Ring B)~8.3Doublet~5.0
H-4 (Ring B)~7.4Doublet~5.0
H-5' (Ring A)~7.8Doublet of doublets~5.0, 1.2
H-3' (Ring A)~7.7Doublet of doublets~3.8, 1.2
H-4' (Ring A)~7.2Doublet of doublets~5.0, 3.8
N-H (Amide)~10.5Singlet-
O-H (Carboxylic Acid)~12.5Broad Singlet-

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Each unique carbon atom in the structure gives a distinct signal. The carbonyl carbons of the amide and carboxylic acid groups are particularly diagnostic, appearing significantly downfield (δ 160-180 ppm). libretexts.org The carbons of the two thiophene rings would appear in the aromatic region (δ 110-150 ppm).

Expected ¹³C NMR Chemical Shifts:

Carbonyl Carbons: Two distinct signals for the amide C=O and the carboxylic acid C=O.

Thiophene Ring Carbons: Eight signals corresponding to the carbons of the two thiophene rings, with their chemical shifts influenced by the substituents.

Interactive Table: Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~165
C=O (Amide)~160
C-2' (Ring A)~138
C-3 (Ring B)~137
C-5' (Ring A)~132
C-5 (Ring B)~130
C-3' (Ring A)~129
C-4 (Ring B)~128
C-4' (Ring A)~127
C-2 (Ring B)~115

Two-dimensional (2D) NMR techniques are essential for establishing the connectivity between different parts of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign the protonated carbons in the thiophene rings.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum would be dominated by strong absorptions corresponding to the stretching vibrations of the O-H, N-H, and C=O bonds. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch in a hydrogen-bonded carboxylic acid dimer. The N-H stretch of the secondary amide would appear as a sharp peak around 3300 cm⁻¹. Two strong carbonyl (C=O) stretching bands are expected: one for the carboxylic acid (around 1700 cm⁻¹) and one for the amide (the "Amide I band," around 1650 cm⁻¹). nih.gov

Raman Spectroscopy: While IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. It would be particularly useful for observing the C=C and C-S stretching vibrations within the thiophene rings, which typically occur in the 1300-1550 cm⁻¹ and 600-900 cm⁻¹ regions, respectively. iosrjournals.org

Interactive Table: Predicted Vibrational Spectroscopy Data
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Technique
O-H (Carboxylic Acid)Stretching3300-2500 (broad)IR
N-H (Amide)Stretching~3300IR
C-H (Aromatic)Stretching3100-3000IR, Raman
C=O (Carboxylic Acid)Stretching~1700IR
C=O (Amide I)Stretching~1650IR
C=C (Thiophene Ring)Stretching1550-1400IR, Raman
N-H (Amide II)Bending~1530IR
C-S (Thiophene Ring)Stretching850-650Raman

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula of This compound is C₉H₇NO₃S₂. The molecular weight is approximately 253.29 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 253. A key fragmentation pathway would involve the cleavage of the amide bond, leading to characteristic fragment ions corresponding to the thiophene-2-carbonyl cation (m/z 111) and the 2-aminothiophene-3-carboxylic acid radical cation (m/z 142).

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule and its fragments. For the target compound, HRMS would be used to confirm the molecular formula C₉H₇NO₃S₂ by matching the experimentally measured exact mass with the theoretically calculated mass (252.9867 Da for the [M]⁺ ion). This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental formulas.

Interactive Table: Predicted Mass Spectrometry Data
IonFormulaCalculated Exact Mass (Da)
[M]⁺C₉H₇NO₃S₂252.9867
[C₅H₃OS]⁺C₅H₃OS111.0010
[C₄H₄NO₂S]⁺C₄H₄NO₂S142.0017

A thorough search of scientific literature and chemical databases has been conducted to locate specific research findings for the compound “this compound.” Unfortunately, no published studies containing the specific experimental data required for the requested article—namely Electrospray Ionization Mass Spectrometry (ESI-MS), X-ray Crystallography, Elemental Analysis, and Hirshfeld Surface Analysis—could be identified for this particular molecule.

The requested information is highly specific and would originate from detailed chemical characterization studies. The absence of such data in accessible scientific literature prevents the generation of a scientifically accurate and verifiable article according to the provided outline.

Therefore, it is not possible to provide the detailed research findings and data tables for the sections and subsections requested.

Reactivity Profile and Mechanistic Investigations

General Reactivity of Thiophene (B33073) Amides and Carboxylic Acids

Thiophene amides and carboxylic acids exhibit distinct reactivity patterns. The thiophene ring itself is more nucleophilic and reactive towards electrophiles than benzene (B151609). pharmaguideline.com The positions ortho and para to the sulfur atom (C2 and C5) are the most electron-rich and are the preferred sites for electrophilic attack. pharmaguideline.com

The carboxylic acid group (-COOH) is a meta-directing, deactivating group for electrophilic aromatic substitution. Conversely, the amide group (-NHCO-) can be either activating or deactivating depending on the reaction conditions. The nitrogen lone pair can participate in resonance, donating electron density to the ring and activating it, primarily at the ortho and para positions. However, the carbonyl group within the amide is electron-wielding, which can deactivate the ring.

Computational studies on simple thiophene carboxylic acids have been used to explore their electronic structure and reactivity. Density Functional Theory (DFT) and Hartree-Fock calculations show differences in the delocalization of the Lowest Unoccupied Molecular Orbital (LUMO) between thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, which can help explain differences in their reactivity toward nucleophiles. nih.govresearchgate.net For instance, thiophene-2-carboxylic acid is considered slightly more reactive due to a conformer that allows for an internal hydrogen bond with the thiophene sulfur, polarizing the acid group. nih.gov

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: Given the structure of 2-(Thiophene-2-amido)thiophene-3-carboxylic acid, electrophilic substitution is expected to be challenging due to the deactivating carboxylic acid group. Any substitution would likely occur on the thiophene ring of the thiophene-2-amide moiety, specifically at the C5 position, which is para to the activating amide nitrogen and remote from the deactivating influence of the carbonyl. The thiophene ring with the carboxylic acid at C3 would be highly deactivated, with any potential substitution likely directed to the C5 position.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on thiophene rings is generally difficult unless activated by strong electron-withdrawing groups. uoanbar.edu.iq In this molecule, the presence of the nitro group, for example, would facilitate nucleophilic substitution. researchgate.net The carboxylic acid and amide groups are not as strongly activating for SNAr as a nitro group. However, nucleophilic substitution at the carboxylic acid group itself (nucleophilic acyl substitution) is a key reaction. The carboxylic acid can be converted to more reactive derivatives like acid chlorides or esters to facilitate reaction with nucleophiles. libretexts.org For example, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid to an acid chloride, which can then readily react with amines to form amides or with alcohols to form esters. libretexts.org

Reaction TypeExpected Outcome on this compoundReagents/Conditions
Electrophilic Substitution (e.g., Nitration) Substitution primarily at C5 of the thiophene-2-amide ring.HNO₃/H₂SO₄
Nucleophilic Acyl Substitution Conversion of the carboxylic acid to an ester.Alcohol, Acid Catalyst (Fischer Esterification)
Nucleophilic Acyl Substitution Conversion of the carboxylic acid to an acid chloride.Thionyl Chloride (SOCl₂)
Nucleophilic Acyl Substitution Conversion of the carboxylic acid to a different amide.Amine, DCC (coupling agent)

Oxidation and Reduction Pathways

Oxidation: The thiophene ring is relatively stable to oxidizing agents, but the sulfur atom can be oxidized under strong conditions. pharmaguideline.comnih.gov Oxidation with agents like hydrogen peroxide can lead to the formation of thiophene-S-oxides, which are generally unstable intermediates. nih.gov These can then undergo further reactions like Diels-Alder dimerization. In some cases, particularly in metabolic pathways involving cytochrome P450 enzymes, thiophenes can be oxidized to reactive thiophene epoxides, which can rearrange to form hydroxythiophenes. nih.govnih.gov For this compound, the side chains are generally resistant to oxidation, but the thiophene sulfur could be targeted by potent oxidizing agents.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. The amide group is generally less reactive towards reduction than the carboxylic acid. The thiophene ring itself can be reduced under certain conditions. For instance, Birch reduction of thiophene-2-carboxylic acid can yield 2,5-dihydrothiophene-2-carboxylic acid, although the reaction may not be clean. researchgate.net Catalytic hydrogenation can also reduce the thiophene ring, though this often requires harsh conditions and can lead to desulfurization.

ProcessFunctional GroupReagentsProduct
Oxidation Thiophene Sulfurm-CPBA, H₂O₂Thiophene-S-oxide
Reduction Carboxylic AcidLiAlH₄Primary Alcohol
Reduction Thiophene RingNa/NH₃ (Birch)Dihydrothiophene derivative

Dianion Chemistry and Its Implications for Functionalization

A powerful method for the functionalization of thiophene carboxylic acids involves the formation of dianions. Treatment of thiophene-2-carboxylic acid with a strong base like lithium diisopropylamide (LDA) results in deprotonation of both the carboxylic acid and the C5 position of the thiophene ring, forming a dilithio species. wikipedia.org This dianion can then react with various electrophiles to introduce substituents at the C5 position. wikipedia.org

Applying this logic to this compound, treatment with at least two equivalents of a strong base would deprotonate the carboxylic acid and the amide N-H. A third equivalent could potentially deprotonate one of the thiophene rings. The most acidic ring proton is likely at the C5 position of the thiophene-3-carboxylic acid ring, ortho to the sulfur and meta to the carboxylate. This would generate a trianion, a highly reactive intermediate that could be trapped with electrophiles to achieve regioselective functionalization.

Ring Transformations and Cyclization Reactions

Thiophene derivatives can undergo various ring transformation and cyclization reactions, often leading to the formation of other heterocyclic systems. For instance, 2-aminothiophene-3-carboxylic acids are valuable precursors for the synthesis of thieno[2,3-d]pyrimidines through cyclization with reagents like ethyl cyanoformate. nuph.edu.ua

For this compound, intramolecular cyclization reactions could be envisioned. For example, under dehydrating conditions, the carboxylic acid could potentially react with the amide nitrogen or the adjacent thiophene ring, although this would likely require activation of the carboxylic acid (e.g., as an acid chloride) and would lead to a strained polycyclic system. More plausible are intermolecular reactions, where the molecule acts as a building block. For example, after reduction of the carboxylic acid to an alcohol, subsequent reactions could lead to the formation of larger heterocyclic structures. Modern synthetic methods, such as metal-catalyzed cyclization of functionalized alkynes, represent a versatile route to substituted thiophenes, which could be adapted to synthesize complex structures derived from the title compound. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock Theory)

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties from first principles. Density Functional Theory (DFT) and Hartree-Fock (HF) theory are two of the most prevalent methods. DFT, in particular, has become a standard tool for studying thiophene (B33073) derivatives due to its favorable balance of computational cost and accuracy. nih.govnih.goviosrjournals.org It is used to investigate both molecular and electronic properties of these compounds. nih.govnih.gov For instance, studies on related thiophene-2-carboxamide derivatives have utilized DFT calculations to understand their structural and electronic characteristics. nih.gov

Hartree-Fock theory, while often less accurate than DFT due to its neglect of electron correlation, can still provide valuable insights, especially when used in conjunction with DFT. A comparative study on thiophene-2-carboxylic and thiophene-3-carboxylic acids employed both DFT (at the B3LYP/6-31G* level) and HF (at the 6-311+G** level) to evaluate their structures and energetics, revealing different perspectives on the delocalization of molecular orbitals. sigmaaldrich.com

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For molecules with rotatable bonds, such as the amide linkage and the bond connecting the thiophene rings in 2-(Thiophene-2-amido)thiophene-3-carboxylic acid, multiple stable conformations (conformers) may exist.

Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap)

The electronic properties of a molecule are key to understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. sciforum.net A smaller gap generally implies higher reactivity. sciforum.net

In studies of thiophene-2-carboxamide derivatives, the distribution of HOMO and LUMO orbitals has been visualized to understand charge transfer within the molecules. nih.gov For some derivatives, the HOMO is distributed over the π-orbitals of the thienyl and phenyl groups, while the LUMO is localized on specific substituents. nih.gov The calculated HOMO-LUMO energy gaps for a series of thiophene-2-carboxamide derivatives were found to be in the range of 3.11–3.83 eV. nih.gov For 2-thiophene carboxylic acid, the calculated HOMO and LUMO energies are indicative of charge transfer occurring within the molecule. iosrjournals.org

The following table illustrates typical HOMO-LUMO energy values for related thiophene compounds, as determined by DFT calculations.

Compound ClassHOMO (eV)LUMO (eV)Band Gap (ΔE) (eV)
Thiophene-2-carboxamide Derivatives-5.58 to -5.91-1.99 to -2.733.11 to 3.83
N-(thiophen-2-ylmethyl)thiophene-2-carboxamideNot SpecifiedNot Specified5.031
Thiophene-thiadiazole HybridsNot SpecifiedNot Specified3.83 to 4.18

Note: This data is for related compound classes and not for this compound itself. Data sourced from a study on novel thiophene-2-carboxamide derivatives. nih.gov

Reactivity Descriptors and Global Reactivity Indices

Fukui Function Analysis

While not explicitly detailed in the provided search results for closely related molecules, Fukui function analysis is a powerful tool derived from DFT that helps to identify the most reactive sites within a molecule. It indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack.

Electrophilicity-Based Charge Transfer (ECT)

The electrophilicity index (ω) is a measure of a molecule's ability to accept electrons. sciforum.net A higher value of electrophilicity corresponds to a lower LUMO energy, indicating a greater capacity for electron acceptance. sciforum.net In a study of 2-thiophene carboxylic acid thiourea (B124793) derivatives, the electrophilicity index was used to compare the reactivity of different halogenated structures. sciforum.net

Chemical Hardness and Electronic Chemical Potential

Chemical hardness (η) and its inverse, chemical softness (S), are measures of a molecule's resistance to a change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." The electronic chemical potential (μ), on the other hand, describes the escaping tendency of electrons from a system in equilibrium. These parameters are valuable in predicting the stability and reactivity of molecules. For instance, a less reactive and more stable molecule will have a higher chemical hardness. sciforum.net

The table below provides an example of calculated reactivity descriptors for a series of 2-thiophene carboxylic acid thiourea derivatives.

DerivativeChemical Potential (μ) (eV)Chemical Hardness (η) (eV)Electrophilicity (ω) (eV)
1-Cl-0.148461Not SpecifiedNot Specified
2-Br-0.1488005Not SpecifiedNot Specified
3-I-0.151835Not SpecifiedNot Specified
4-OCH3-0.140293Not SpecifiedNot Specified
5-CH3-0.1418415Not SpecifiedNot Specified

Note: This data is for a series of 1-substituted-3-(thiophene-2-carbonyl) thiourea derivatives and not for this compound. The values are presented as originally reported and may require conversion for direct comparison with other studies. Data sourced from a study on 2-thiophene carboxylic acid thiourea derivatives. sciforum.netmdpi.com

Spectroscopic Property Prediction and Validation

Theoretical calculations are essential for interpreting and validating experimental spectroscopic data. By modeling the behavior of molecules at a quantum level, researchers can predict spectral features with a high degree of accuracy.

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical prediction of NMR chemical shifts, typically using the Gauge-Invariant Atomic Orbital (GIAO) method within a DFT framework, allows for the direct comparison of calculated values with experimental spectra. This comparison aids in the correct assignment of signals to specific nuclei (¹H and ¹³C) within the molecule, confirming its proposed structure. For thiophene derivatives, calculations often show a good correlation between predicted and observed chemical shifts.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide insight into the dynamic behavior of a molecule and its potential as a therapeutic agent by examining its interactions with biological macromolecules.

Ligand-Protein Interaction Analysis

Understanding how a molecule binds to a protein target is crucial for drug design. Following molecular docking, a detailed analysis of the ligand-protein complex is performed to identify key interactions. This includes identifying hydrogen bonds, hydrophobic interactions, π-π stacking, and other non-covalent forces that stabilize the complex. For thiophene-based compounds, the sulfur atom and aromatic rings can participate in unique and significant interactions within a protein's binding pocket.

Molecular Docking for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This simulation yields a binding score, such as a full fitness (FF) score or an estimated binding affinity (e.g., in kcal/mol), which suggests the strength of the interaction. Thiophene carboxamide derivatives have been studied using molecular docking to predict their potential as inhibitors for various enzymes, providing a basis for prioritizing compounds for further experimental testing.

Molecular Dynamics for Complex Stability

While molecular docking provides a static snapshot of a potential binding pose, molecular dynamics (MD) simulations offer a view of the complex's behavior over time. By simulating the movements of all atoms in the system, MD can assess the stability of the predicted ligand-protein binding pose and provide a more refined calculation of binding free energy. These simulations are critical for confirming that the key interactions identified in docking are maintained in a more realistic, dynamic environment.

Non-Linear Optical (NLO) Properties and Materials Science Applications

Theoretical studies are instrumental in predicting and understanding the non-linear optical (NLO) properties of organic molecules. While direct computational studies on "this compound" are not extensively available in the public domain, research on structurally similar thiophene derivatives provides significant insights into its potential NLO characteristics and applications in materials science.

Organic molecules with donor-π-acceptor (D-π-A) architectures are known to exhibit significant NLO responses. In the case of "this compound," the thiophene rings act as π-conjugated systems that facilitate electron delocalization. The amide and carboxylic acid groups can function as donor and acceptor moieties, respectively, creating the potential for intramolecular charge transfer (ICT), a key factor for NLO activity.

Computational investigations on various thiophene-based compounds, including amides and carboxylic acids, have demonstrated their promise as NLO materials. mdpi.comnih.gov Density Functional Theory (DFT) is a common method used to calculate key NLO parameters such as the first hyperpolarizability (β), a measure of the second-order NLO response. A higher β value indicates a stronger NLO response. These calculations often involve optimizing the molecular geometry and then computing the electronic properties.

Research on pyrazole-thiophene-based amide derivatives has shown that modifications to the molecular structure can tune the NLO response. mdpi.comums.edu.my For instance, the introduction of different aryl groups can significantly impact the hyperpolarizability of the molecule. mdpi.com One study on a series of such compounds found that a derivative, compound (9f), exhibited a superior non-linear optical response compared to others in the series. mdpi.comums.edu.my

The relationship between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the NLO properties is a critical aspect of these computational studies. A smaller HOMO-LUMO energy gap generally correlates with a larger hyperpolarizability and thus a more significant NLO response. semanticscholar.org Theoretical studies on thiophene sulfonamide derivatives have shown that compounds with a lower HOMO-LUMO energy gap exhibit a higher hyperpolarizability. semanticscholar.org

The potential applications of materials with strong NLO properties are vast and include roles in optoelectronics, such as in optical switching and data storage. The delocalization of π-electrons within the thiophene framework is a primary contributor to the polarization of organic NLO materials. nih.gov

Below is a table of calculated NLO properties for a series of pyrazole-thiophene-based amide derivatives, which are structurally related to "this compound," illustrating the range of hyperpolarizability values that can be achieved in this class of compounds.

CompoundFirst Hyperpolarizability (β) in esu
MSTD210.45 x 10-27
MSTD311.21 x 10-27
MSTD411.89 x 10-27
MSTD512.55 x 10-27
MSTD613.01 x 10-27
MSTD713.44 x 10-27

Data presented is for non-fullerene DTS(FBTTh2)2-based derivatives as representative examples of thiophene-containing compounds with NLO properties. nih.govacs.org

Antimicrobial Efficacy

Derivatives of this compound have been investigated for their ability to combat various microbial pathogens. The thiophene nucleus is a key component in several clinically used antimicrobial agents, and ongoing research continues to uncover new derivatives with potent activity against bacteria, fungi, and mycobacteria farmaciajournal.commdpi.com.

Thiophene carboxamide derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria. Studies on various substituted thiophene-2-carboxamides revealed a range of antibacterial efficacy. For instance, 3-amino thiophene-2-carboxamide derivatives displayed higher antibacterial activity compared to their 3-hydroxy or 3-methyl counterparts nih.gov. One amino-substituted compound, in particular, showed excellent activity against Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis nih.gov. Another study highlighted that N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues exhibited notable zones of inhibition against extended-spectrum-β-lactamase (ESBL) producing Escherichia coli farmaciajournal.com.

Compound ClassBacterial StrainActivity MeasurementResultReference
3-Amino thiophene-2-carboxamide (7b)P. aeruginosaInhibition Zone (mm)20 nih.gov
3-Amino thiophene-2-carboxamide (7b)S. aureusInhibition Zone (mm)20 nih.gov
3-Amino thiophene-2-carboxamide (7b)B. subtilisInhibition Zone (mm)19 nih.gov
3-Hydroxy thiophene-2-carboxamide (3b)B. subtilisInhibition Zone (mm)18 nih.gov
5-Aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (4c)ESBL-producing E. coliInhibition Zone (mm) at 50 µg15 ± 2 farmaciajournal.com

The search for new antifungal agents has led to the investigation of thiophene derivatives, which have shown efficacy against several fungal pathogens. Certain 2-amino thiophene derivatives have demonstrated good activity against Cryptococcus neoformans and moderate to weak activity against Candida species plos.orgnih.gov. For example, the compound designated 5CN05 showed a Minimum Inhibitory Concentration (MIC) of 17 μg/mL against C. neoformans plos.orgnih.gov. Furthermore, other research has indicated that thiophene derivatives structurally extended with an amide group can exhibit notable antifungal activity against species like Aspergillus fumigatus and Syncephalastrum racemosum, in some cases surpassing the efficacy of the reference drug Amphotericin B mdpi.com. Thioureides of 2-thiophene carboxylic acid have also been reported to have a moderate anticandidal effect farmaciajournal.comnih.gov.

Compound/DerivativeFungal StrainActivity (MIC in µg/mL)Reference
2-[(3,4-dichloro-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5CN05)Candida species270–540 plos.orgnih.gov
2-[(3,4-dichloro-benzylidene)-amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile (5CN05)Cryptococcus neoformans17 plos.orgnih.gov
N-(2,6-dichlorophenyl)-N'-(2-thienyl)-thioureaVarious microbial strains7.8 - 500 farmaciajournal.com

Thiophene derivatives have emerged as a promising class of compounds in the fight against tuberculosis. Specifically, 2-aminothiophenes and thiophene-arylamide scaffolds have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb) nih.gov. Systematic optimization of these structures has led to the development of compounds with impressive potency against both drug-susceptible and drug-resistant Mtb strains. These compounds often target essential mycobacterial enzymes, such as DprE1, which is involved in cell wall synthesis nih.gov.

Compound Class/NumberMtb StrainActivity (MIC in µg/mL)Reference
2-Aminothiophene (Compound 33)Mtb H37Rv0.23 µM (approx. 0.07 µg/mL) nih.gov
Thiophene-arylamide (Compound 23j)Mtb H37Rv0.12
Thiophene-arylamide (Compound 25b)Mtb H37Rv0.03 nih.gov
Thiophene-arylamide (Compound 23j)XDR-TB strain0.12 - 0.24
Thiophene-arylamide (Compound 25b)XDR-TB strain0.031 - 0.062

Anticancer Potential

The thiophene scaffold is present in numerous compounds investigated for their anticancer properties semanticscholar.org. Derivatives of this compound have been evaluated for their ability to inhibit the growth of various cancer cell lines and to interfere with key enzymatic pathways involved in cancer progression.

A significant body of research has focused on the cytotoxic effects of thiophene derivatives against a panel of human cancer cell lines. Thiophene carboxamide scaffolds have demonstrated antiproliferative activity against cell lines such as the human breast adenocarcinoma line (MCF-7), colon carcinoma (HT-29), and cervical adenocarcinoma (HeLa) nih.govnih.gov. For instance, certain 2-amino thiophene derivatives showed greater antiproliferative potential in HeLa cells when compared to the standard drug doxorubicin nih.gov. Similarly, various thiophene-2-carboxamide derivatives have been found to be cytotoxic to MCF-7 and liver cancer (HepG2) cell lines. Studies have shown that these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Compound Class/NumberCancer Cell LineActivity (IC50 in µM)Reference
Thiophene Carboxamide (MB-D2)A375 (Melanoma)25.59 nih.gov
Thiophene Carboxamide (MB-D2)HT-29 (Colon)32.06 nih.gov
Thiophene Carboxamide (MB-D2)MCF-7 (Breast)30.73 nih.gov
Thieno[3,2-d]pyrimidine-6-carboxamide (7f)HT-29 (Colon)2.18
Thieno[3,2-d]pyrimidine-6-carboxamide (7f)MCF-7 (Breast)4.25
2-Amino thiophene derivative (6CN14)HeLa (Cervical)Significant Inhibition (Qualitative) nih.gov
Thiophene derivative (SB-200)MCF-7 (Breast)<30

The anticancer effects of thiophene derivatives are often linked to their ability to inhibit specific enzymes that are crucial for cancer cell survival and proliferation. The Akt signaling pathway is a key regulator of cell growth and is often dysregulated in cancer. Research has identified thiophene carboxamides as potent inhibitors of Akt kinase semanticscholar.org. Fused thiophene derivatives have been developed as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Akt, with some compounds showing Akt inhibition in the low micromolar range.

Additionally, certain derivatives of 2-amino-N-(aminocarbonyl)thiophene-3-carboxamide have been reported to inhibit the activity of Ribonuclease H (RNase H), an enzyme involved in DNA replication and repair, suggesting another potential mechanism for their anticancer and antiviral activities.

Compound ClassTarget EnzymeActivity (IC50)Reference
5-pyrrolopyridinyl-2-thiophenecarboxamidesAkt KinaseSubnanomolar semanticscholar.org
Fused Pyrrolothienopyrimidine (4c)Akt4.60 µM
Fused Thienopyrrole (3b)Akt6.96 µM
2-amino-N-(aminocarbonyl)thiophene-3-carboxamide derivativesRNase HInhibitory Activity Reported

An exploration of the biological activities of compounds based on the this compound scaffold has revealed a range of significant in vitro and in silico pharmacological effects. Research into derivatives of this core structure indicates potential therapeutic applications stemming from their influence on cellular apoptosis, inflammation, oxidative stress, viral replication, and specific enzyme functions. This article details the existing scientific findings regarding these biological activities, adhering to a structured examination of each area of research.

Structure Activity Relationship Sar Studies and Lead Compound Development

Rational Design of Derivatives and Analogues

The rational design of derivatives of the 2-(thiophene-2-amido)thiophene-3-carboxylic acid scaffold is a key strategy to explore and optimize biological activity. This process often involves bioisosteric replacement and scaffold hopping to identify novel chemotypes with improved properties.

One area of significant interest has been the development of cannabinoid receptor 2 (CB₂) agonists for pain management. Starting from a thiophene (B33073) amide core, SAR studies have led to the synthesis of a series of 2-amido-3-carboxamide thiophene derivatives. nih.gov These studies systematically explored modifications at various positions of the thiophene rings and the amide functionalities to identify compounds with high affinity and selectivity for the CB₂ receptor. nih.gov

In the field of oncology, thiophene carboxamide scaffolds have emerged as promising anticancer agents. mdpi.com Building on initial findings, novel compounds incorporating a thiophene carboxamide core have been synthesized. These derivatives often feature functionalization with groups like bromine and imide or amide moieties, which are selected based on literature precedents suggesting their potential to enhance anticancer activity. mdpi.com The design strategy focuses on creating molecules that can effectively interact with cancer-related biological targets.

Furthermore, in the pursuit of new antimycobacterial agents, a series of novel thiophene-arylamide compounds have been designed and synthesized. These were derived from a known DprE1 inhibitor through a structure-based scaffold hopping strategy. nih.gov The design involved systematic optimization of the side chains flanking the central thiophene core to enhance antimycobacterial activity while minimizing cytotoxicity. nih.gov

The following table summarizes the rational design approaches for different therapeutic targets:

Therapeutic TargetCore ScaffoldDesign StrategyKey ModificationsReference
CB₂ ReceptorThiophene AmideSAR studies on a series of thiophene amide derivatives.Modifications on the thiophene rings and amide functionalities. nih.gov
Cancer CellsThiophene CarboxamideSynthesis of novel compounds incorporating a thiophene carboxamide core.Functionalization with bromine and imide or amide groups. mdpi.com
DprE1 (Antimycobacterial)Thiophene-ArylamideStructure-based scaffold hopping from a known inhibitor.Systematic optimization of side chains flanking the thiophene core. nih.gov

Impact of Substituent Effects on Biological Activity

The biological activity of derivatives based on the this compound scaffold is profoundly influenced by the nature and position of various substituents. Understanding these effects is critical for the development of potent and selective therapeutic agents.

In the context of anticancer research, the introduction of specific substituents has been shown to significantly modulate cytotoxic effects. For instance, studies on thiophene-2-carboxamides bearing aryl substituents have demonstrated cytotoxicity in breast, liver, and leukemia cell lines. mdpi.com It has been observed that compounds with electron-withdrawing groups, such as a p-bromo substitution on a benzylidene portion, can exhibit significant anticancer activity. mdpi.com The presence of 2-bromo-5-substituted thiophenes has also been associated with potent cytotoxicity against various cancer cell lines. mdpi.com

Similarly, in the development of antibacterial agents, substituent effects play a crucial role. Research on novel thiophene-2-carboxamide derivatives has shown that the nature of the substituent at the 3-position of the thiophene ring can impact antibacterial efficacy. For example, 3-amino thiophene-2-carboxamide derivatives displayed higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts. nih.gov Specifically, a 3-amino derivative containing a methoxy (B1213986) group showed excellent activity against several bacterial strains. nih.gov

The following table details the impact of specific substituents on the biological activity of thiophene derivatives:

Biological ActivitySubstituent GroupPosition of SubstitutionObserved EffectReference
Anticancerp-Bromo on benzylideneAryl substituentSignificant anticancer activity mdpi.com
AnticancerBromoPosition 2 or 5 of thiophenePotent cytotoxicity mdpi.com
AntibacterialAminoPosition 3 of thiopheneHigher activity than hydroxy or methyl nih.gov
AntibacterialMethoxy on amino derivative-Excellent activity nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling and ligand-based drug design are essential computational tools in the development of derivatives of this compound. These approaches leverage the structural information of known active compounds to design new molecules with enhanced biological activity.

The thiophene ring itself is considered a valuable pharmacophore due to its unique electronic and geometric properties, which can be attributed to the presence of the sulfur atom. mdpi.com This heterocycle is a reactive analog of benzene (B151609) and its planarity and aromaticity can enhance binding to biological receptors. mdpi.comnih.gov

In the development of CXCR2 antagonists, a lead optimization campaign utilized a scaffold-hopping strategy, which is a form of ligand-based design. This led to the discovery of a series of 2-thioureidothiophene-3-carboxylates as novel antagonists. nih.gov By analyzing the structure of a known pyrimidine-based CXCR2 inhibitor, researchers were able to design a new thiophene-based scaffold that maintained the key interactions required for biological activity. nih.gov

Similarly, the development of positive allosteric modulators of the GABAB receptor was underpinned by two hit compounds, which served as the basis for designing a series of 2-(acylamino)thiophene derivatives. researchgate.net This ligand-based approach focused on modifying the initial hits to improve their activity and in vivo efficacy. researchgate.net

The key features of the thiophene pharmacophore that contribute to its utility in drug design are summarized below:

Pharmacophoric FeatureDescriptionContribution to Biological ActivityReference
Thiophene RingAromatic and planar heterocyclic structure.Enhances receptor binding and allows for functionalization to improve selectivity and potency. mdpi.com
Sulfur AtomAlters electronic distribution and molecular geometry.Enhances reactivity and biological potential. mdpi.com

Computational SAR Analysis for Activity Enhancement

Computational SAR analysis, including techniques like Density Functional Theory (DFT) and molecular docking, provides valuable insights into the electronic and structural properties of this compound derivatives, aiding in the enhancement of their biological activity.

DFT calculations have been employed to study the molecular and electronic properties of novel thiophene-2-carboxamide derivatives. These studies can predict parameters such as the HOMO-LUMO energy gap, which can be correlated with the reactivity and biological activity of the compounds. nih.gov For instance, in a series of substituted thiophene-2-carboxamide derivatives, DFT analysis revealed that amino derivatives had the highest HOMO-LUMO energy gap, which was consistent with their observed biological activities. nih.gov

Molecular docking is another powerful computational tool used to investigate the intermolecular interactions between thiophene derivatives and their biological targets. In the study of antibacterial thiophene derivatives, molecular docking was used to understand the binding modes of the compounds with bacterial enzymes. researchgate.net This analysis helped to explain the observed SAR and provided a basis for the design of more potent inhibitors. For example, the binding affinity values of functionalized thiophene molecules were compared against a bacterial enzyme to identify the most promising antibacterial agents. researchgate.net

The application of these computational methods in SAR studies is highlighted in the following table:

Computational MethodApplicationInsights GainedReference
Density Functional Theory (DFT)Study of molecular and electronic properties.Prediction of HOMO-LUMO energy gap, correlation with reactivity and biological activity. nih.gov
Molecular DockingInvestigation of intermolecular interactions with biological targets.Understanding of binding modes, explanation of SAR, and basis for design of more potent inhibitors. researchgate.net

Future Perspectives and Research Directions

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Future research will likely focus on developing efficient and sustainable methods for the synthesis of 2-(Thiophene-2-amido)thiophene-3-carboxylic acid. Traditional synthesis would involve the acylation of an aminothiophene precursor, specifically 2-aminothiophene-3-carboxylic acid, with thiophene-2-carbonyl chloride. mdpi.com

Novel methodologies could explore:

One-Pot Syntheses: Developing one-pot or tandem reactions that combine the formation of the aminothiophene precursor and the subsequent amidation step would significantly improve efficiency. nih.gov Multi-component reactions, such as variations of the Gewald reaction to create the initial aminothiophene, followed by in-situ acylation, represent a promising green chemistry approach. hhu.de

Catalytic Approaches: The use of advanced catalysts for the amide bond formation could offer milder reaction conditions and higher yields. For instance, transition-metal catalysts, which are effective for various cross-coupling reactions, could be adapted for this specific C-N bond formation. researchgate.net

Flow Chemistry: Continuous flow synthesis could offer superior control over reaction parameters, leading to higher purity, reduced reaction times, and enhanced safety, making it a scalable and sustainable alternative to batch processing.

Advanced Spectroscopic and Structural Characterization Techniques

A thorough characterization of this compound is essential. While standard techniques like NMR (¹H and ¹³C), FT-IR, and mass spectrometry would provide primary structural confirmation, advanced methods could offer deeper insights. mdpi.com

2D-NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC would be crucial for unambiguous assignment of all proton and carbon signals, confirming the connectivity between the two thiophene (B33073) rings via the amide linkage.

X-ray Crystallography: Obtaining a single crystal and performing X-ray diffraction analysis would provide definitive proof of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. This would reveal details about the planarity of the thiophene rings and the orientation of the amide and carboxylic acid groups. hhu.de

Advanced Mass Spectrometry: High-resolution mass spectrometry (HR-MS) would confirm the elemental composition with high accuracy. mdpi.com Tandem MS (MS/MS) could be used to study the fragmentation patterns, providing further structural corroboration.

TechniqueExpected Data for this compound
¹H NMR Signals for thiophene ring protons, amide N-H proton, and carboxylic acid O-H proton.
¹³C NMR Resonances for all carbon atoms, including the two thiophene rings and the carbonyl carbons of the amide and carboxylic acid.
FT-IR Characteristic vibrational bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and O-H stretching (carboxylic acid). iosrjournals.org
HR-MS Precise mass measurement confirming the molecular formula C₁₀H₇NO₃S₂. mdpi.com

Deeper Mechanistic Understanding of Reactivity

The reactivity of this compound is dictated by its multiple functional groups. The carboxylic acid allows for esterification or conversion to an acyl halide, while the amide bond can be susceptible to hydrolysis under harsh conditions. The thiophene rings can undergo electrophilic substitution, though their reactivity is influenced by the electron-withdrawing nature of the substituents.

Future research could focus on:

Site Selectivity: Investigating the regioselectivity of reactions like halogenation or nitration on the two distinct thiophene rings. The electronic properties of the amide and carboxylic acid groups will direct incoming electrophiles to specific positions.

Reaction Kinetics: Studying the kinetics of reactions, such as esterification or amide hydrolysis, to quantify the influence of the thiophene rings and the amide linkage on the reactivity of the carboxylic acid. libretexts.org

Intramolecular Interactions: DFT studies suggest that intramolecular hydrogen bonding can significantly influence the reactivity of thiophene carboxylic acids by polarizing the functional groups. nih.gov Investigating such potential interactions between the amide proton and the carboxylic acid oxygen in the title compound could explain its specific chemical behavior.

Predictive Computational Models for Structure-Property and Structure-Activity Relationships

Computational chemistry offers powerful tools to predict the properties of this compound before engaging in extensive laboratory work.

Density Functional Theory (DFT): DFT calculations can be used to optimize the molecular geometry, calculate spectroscopic properties (like IR frequencies), and determine electronic properties such as the HOMO-LUMO energy gap, which indicates chemical reactivity. nih.govmdpi.com Such studies can also predict the molecular electrostatic potential, highlighting regions susceptible to nucleophilic or electrophilic attack. nih.gov

Quantitative Structure-Activity Relationship (QSAR): If a series of analogs were synthesized and tested for a specific biological activity, QSAR models could be developed. These models correlate structural or physicochemical properties with biological activity to guide the design of more potent compounds.

Molecular Docking: To explore potential biological applications, molecular docking simulations can predict the binding affinity and orientation of the compound within the active site of various protein targets, such as enzymes or receptors. This can help prioritize biological screening efforts. nih.gov

Computational MethodPredicted PropertySignificance
DFT Optimized geometry, HOMO-LUMO gap, vibrational frequencies.Predicts stability, reactivity, and spectroscopic signatures. mdpi.com
QSAR Correlation of molecular descriptors with biological activity.Guides the design of more potent analogs.
Molecular Docking Binding affinity and mode to biological targets.Identifies potential therapeutic targets and mechanism of action. nih.gov

Exploration of Broader Biological Target Landscapes (In Vitro)

Thiophene carboxamide derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com Therefore, a key research direction is the systematic in vitro screening of this compound against various biological targets.

Anticancer Screening: The compound could be tested against a panel of human cancer cell lines to determine its cytotoxic or anti-proliferative effects. mdpi.comnih.gov Follow-up assays could investigate its mechanism of action, such as apoptosis induction or cell cycle arrest.

Antimicrobial Assays: Its activity could be evaluated against a range of Gram-positive and Gram-negative bacteria and fungal pathogens to identify any potential as an anti-infective agent. nih.gov

Enzyme Inhibition Assays: Based on structural similarity to known inhibitors, the compound could be tested for inhibitory activity against specific enzymes implicated in disease, such as kinases, proteases, or cyclooxygenases.

Development of the Compound as a Building Block in Complex Chemical Architectures

The bifunctional nature of this compound makes it a valuable building block, or synthon, for the construction of more complex molecules. beilstein-journals.org

Polymer Synthesis: The carboxylic acid functionality could be used to incorporate the thiophene-amide unit into polyesters or polyamides. The resulting polymers might possess interesting thermal or electronic properties due to the presence of the rigid, heteroaromatic thiophene structures.

Macrocycle Formation: The compound could serve as a key component in the synthesis of macrocycles, where its defined geometry could help direct the three-dimensional structure of the final assembly.

Medicinal Chemistry Scaffolding: The molecule can be used as a scaffold, where the carboxylic acid is converted to various esters or amides, and the thiophene rings are further functionalized to create a library of new chemical entities for drug discovery programs. nih.gov

Integration of Machine Learning in Compound Design and Activity Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. researchgate.net For a molecule like this compound, ML could be applied in several ways:

Property Prediction: ML models, trained on large datasets of known compounds, can predict various physicochemical and ADMET (absorption, distribution, metabolism, excretion, toxicity) properties for this new molecule, helping to assess its drug-likeness. mdpi.comnih.gov

Generative Models: Generative algorithms could design novel derivatives based on the core scaffold of this compound, proposing new structures with optimized predicted activity against a specific biological target.

Synthesis Planning: Retrosynthesis prediction tools powered by AI could propose viable and efficient synthetic routes to the target molecule and its future derivatives, accelerating the research and development cycle.

Q & A

Basic: What are the key spectroscopic techniques for characterizing thiophene-amide derivatives?

Answer:
Characterization typically involves Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for amides and carboxylic acids) and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

  • ¹H NMR identifies proton environments (e.g., aromatic protons in thiophene rings at δ 6.5–7.5 ppm).
  • ¹³C NMR confirms carbonyl carbons (amide C=O at ~165–170 ppm, carboxylic acid C=O at ~170–175 ppm) .
    Example Data Table:
TechniqueKey PeaksFunctional Group Confirmation
FT-IR1680 cm⁻¹Amide C=O stretch
¹H NMRδ 7.2 ppmThiophene aromatic protons
¹³C NMR168 ppmCarboxylic acid C=O

Advanced: How can researchers resolve contradictions in reported biological activities of thiophene derivatives?

Answer:
Contradictions often arise from variations in substituent effects, stereochemistry, or assay conditions. Strategies include:

  • Comparative structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., electron-withdrawing groups on the thiophene ring) to isolate activity drivers .
  • Reproducibility protocols : Standardize assay conditions (e.g., pH, temperature) and use control compounds (e.g., reference inhibitors) .
  • Computational modeling : Use molecular docking to predict binding affinities and validate with experimental IC₅₀ values .

Basic: What are the stability considerations for handling thiophene-carboxylic acid derivatives?

Answer:
Thiophene derivatives are sensitive to strong oxidizing agents , bases , and acids , which can trigger decomposition into sulfur oxides (SOₓ) and carbon oxides (CO, CO₂) .
Storage Recommendations:

  • Store in airtight containers under inert gas (N₂/Ar) at 2–8°C.
  • Avoid exposure to moisture to prevent hydrolysis of the amide bond .

Advanced: How can reaction yields be optimized in thiophene-amide synthesis?

Answer:
Yield optimization requires:

  • Catalyst selection : Use coupling agents like HATU or EDCI for amide bond formation (typical yields: 60–80%) .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates.
  • Temperature control : Maintain reflux conditions (e.g., 40–60°C) to accelerate kinetics without degrading reactants .
    Example Data Table:
CatalystSolventTemperatureYield (%)
HATUDMF50°C75
EDCIDCM25°C62

Basic: What synthetic routes are recommended for preparing thiophene-amide derivatives?

Answer:
A common method involves acyl chloride intermediates :

React thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) to form the acyl chloride.

Couple with an amine-functionalized thiophene derivative under anhydrous conditions .
Critical Steps:

  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
  • Confirm reaction completion with TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .

Advanced: How can hazardous side reactions be mitigated during thiophene-amide synthesis?

Answer:

  • Inert atmosphere : Conduct reactions under N₂ to prevent oxidation of thiophene rings .
  • Slow addition of reagents : Control exothermic reactions (e.g., SOCl₂ addition) to avoid thermal runaway.
  • Scavengers : Use molecular sieves to absorb byproducts (e.g., HCl gas) .

Basic: What analytical methods validate the purity of thiophene-amide compounds?

Answer:

  • High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and methanol/water gradients.
  • Melting point analysis : Compare observed values to literature data (±2°C tolerance) .

Advanced: What mechanistic insights explain the reactivity of thiophene-amide derivatives?

Answer:
Thiophene’s electron-rich aromatic system facilitates electrophilic substitution at the 5-position. Amide groups act as electron-withdrawing substituents, directing further functionalization. Computational studies (DFT) show that resonance stabilization of the amide bond lowers activation energy for nucleophilic attack .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
2-(Thiophene-2-amido)thiophene-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Thiophene-2-amido)thiophene-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.